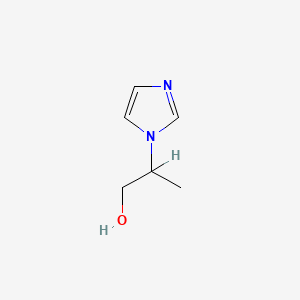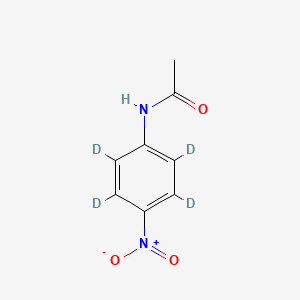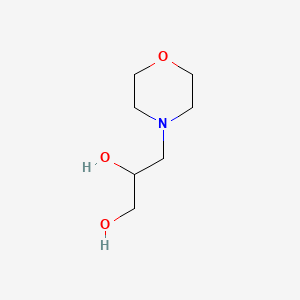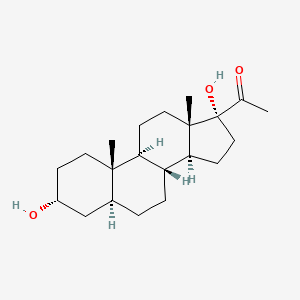
1-乙炔基-1-环庚醇
描述
1-Ethynyl-1-cycloheptanol (ECP) is an organic compound that is a derivative of cycloheptene, an alkene. It has a wide range of uses in various scientific fields, from synthesis to medical research.
科学研究应用
使用三苄基基锡氢化物合成1-乙炔基-1-环庚醇与三苄基基锡氢化物反应,生成(Z)-1-[2-(三苄基基锡)乙烯基]-1-环庚醇。当这种化合物与卤素反应时,形成(Z)-1-[2-(二苄卤基锡)乙烯基]-1-环庚醇或(Z)-1-[2-(苄二卤基锡)乙烯基]-1-环庚醇。这些化合物显示出有趣的结构特性,如氧原子与锡之间的分子内配位,形成一个五元环(Ren et al., 2003)。
环己醇衍生物的表征对1-乙炔基-1-环己醇及其与三芳基锡氢化物和卤素(ICl或I2)的反应进行研究,得到(Z)-1-[2-(三芳基锡)乙烯基]-1-环己醇及其衍生物的形成。这些化合物已经通过NMR和Mossbauer光谱学进行了表征(Xin et al., 1994)。
亲核加成研究对使用乙基、乙烯和乙炔锂和格氏试剂对环庚酮进行亲核加成的立体选择性进行研究表明,形成顺式环庚醇更为偏好。这一结果受反应过渡态中的扭转和立体效应的影响(Ando et al., 1998)。
聚合研究对1-乙炔基-1-环己醇的固态聚合研究揭示了寡聚体和聚合物的形成。这些产物通过红外、核磁共振、紫外和X射线研究等各种分析方法进行了表征,显示了三聚体、寡聚体和聚合物分数的形成(Usanmaz & Kizilirmak, 1992)。
过渡金属催化剂的聚合使用过渡金属催化剂对1-乙炔基-1-环己醇进行聚合,形成具有α-羟基环己基取代基的聚烯烃。不同的催化剂,如钼和钨基催化剂以及PdCl2,显示出不同的产率和效果。所得的聚合物是各种有机溶剂可溶的淡褐色粉末,并已进行了热性能和形态性能的研究(Gal, 1994)。
属性
IUPAC Name |
1-ethynylcycloheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-9(10)7-5-3-4-6-8-9/h1,10H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJJSXGDSZZUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182368 | |
| Record name | 1-Ethynyl-1-cycloheptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-1-cycloheptanol | |
CAS RN |
2809-78-1 | |
| Record name | 1-Ethynylcycloheptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2809-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-1-cycloheptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002809781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2809-78-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethynyl-1-cycloheptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key chemical reaction involving 1-Ethynyl-1-cycloheptanol highlighted in this research?
A1: The research focuses on the reaction of 1-Ethynyl-1-cycloheptanol with tribenzylstannyl hydride [(C6H5CH2)3SnH] [, ]. This reaction yields (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol, which serves as a precursor for further synthesis of various benzylhalostannyl derivatives. This specific reaction is of interest due to the potential antitumor activity of the resulting organotin compounds.
Q2: How does the structure of (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol influence its reactivity with halogens?
A2: X-ray diffraction analysis of (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol reveals an intramolecular coordination between the oxygen atom and the tin atom []. This interaction leads to the formation of a five-membered ring, resulting in a distorted trigonal-bipyramidal geometry around the tin atom. This structural feature likely influences the reactivity with halogens, making one of the benzyl groups (likely the apical one) more susceptible to cleavage compared to the vinyl substituent []. This specific reactivity allows for the synthesis of diverse benzylhalostannyl derivatives with potential variations in their antitumor activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione](/img/structure/B1345574.png)





![4,9:5,8-Dimethano-1H-benz[f]indene, 3a,4,4a,5,8,8a,9,9a-octahydro-](/img/structure/B1345583.png)

![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester](/img/structure/B1345588.png)